molecular formula C13H14N2O2 B4183957 N-3-isoxazolyl-2-phenylbutanamide

N-3-isoxazolyl-2-phenylbutanamide

Cat. No. B4183957
M. Wt: 230.26 g/mol
InChI Key: SZRQFFYFLMVKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-2-phenylbutanamide (IPB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IPB belongs to the class of compounds known as isoxazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-3-isoxazolyl-2-phenylbutanamide is not fully understood, but it is believed to modulate the activity of GABA receptors by binding to the benzodiazepine site. This results in an increase in the affinity of GABA for its receptor, leading to an increase in inhibitory neurotransmission. Additionally, N-3-isoxazolyl-2-phenylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2-phenylbutanamide has been shown to have a range of biochemical and physiological effects, including anxiolytic and anticonvulsant effects in animal models. In addition, N-3-isoxazolyl-2-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-3-isoxazolyl-2-phenylbutanamide has also been shown to modulate the activity of immune cells, suggesting a potential role in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-3-isoxazolyl-2-phenylbutanamide in lab experiments is its high purity and stability, which allows for precise and reproducible results. Additionally, N-3-isoxazolyl-2-phenylbutanamide has a relatively low toxicity profile, making it a safe and reliable research tool. However, one of the limitations of using N-3-isoxazolyl-2-phenylbutanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-3-isoxazolyl-2-phenylbutanamide. One area of interest is the development of novel drugs targeting GABA receptors using N-3-isoxazolyl-2-phenylbutanamide as a scaffold. Additionally, N-3-isoxazolyl-2-phenylbutanamide has shown potential as an anticancer agent, and further research is needed to elucidate its mechanism of action and optimize its therapeutic potential. Finally, N-3-isoxazolyl-2-phenylbutanamide has been shown to modulate the activity of immune cells, and further research is needed to explore its potential as a treatment for autoimmune diseases.

Scientific Research Applications

N-3-isoxazolyl-2-phenylbutanamide has shown potential as a research tool in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-3-isoxazolyl-2-phenylbutanamide has been shown to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. N-3-isoxazolyl-2-phenylbutanamide has also been investigated for its potential as an anticancer agent by inhibiting the growth and proliferation of cancer cells. Additionally, N-3-isoxazolyl-2-phenylbutanamide has been used as a scaffold for the development of novel drugs targeting a variety of biological targets.

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-11(10-6-4-3-5-7-10)13(16)14-12-8-9-17-15-12/h3-9,11H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRQFFYFLMVKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.